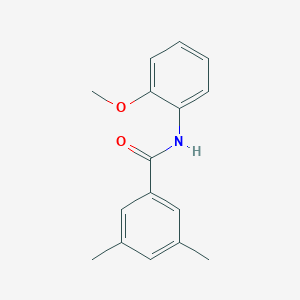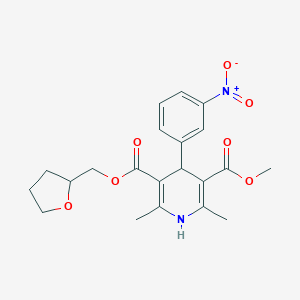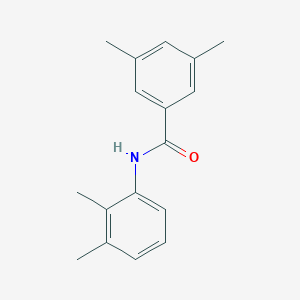![molecular formula C13H14ClNO3 B184427 1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 416899-96-2](/img/structure/B184427.png)
1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione, commonly known as Etomidate, is a short-acting intravenous anesthetic agent that is used for induction of anesthesia and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, and it was approved for clinical use in the United States in 1974. Etomidate is widely used in clinical practice due to its rapid onset of action, short duration of action, and minimal respiratory depression.
Mecanismo De Acción
Etomidate enhances the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA. When GABA binds to the receptor, the receptor opens a chloride ion channel, which leads to hyperpolarization of the neuron and inhibition of neurotransmitter release. Etomidate enhances the activity of GABA-A receptors by increasing the frequency of channel opening, which leads to enhanced inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. The drug causes sedation, amnesia, and loss of consciousness by enhancing the activity of GABA-A receptors in the central nervous system. Etomidate also has a number of cardiovascular effects, including a decrease in blood pressure and heart rate. The drug also has respiratory depressant effects, but these effects are minimal compared to other anesthetic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has a number of advantages and limitations for lab experiments. The drug has a rapid onset of action and short duration of action, which makes it ideal for studying the acute effects of GABA-A receptor activation. However, the drug has a number of limitations, including its low solubility in water and its potential for causing seizures at high doses.
Direcciones Futuras
There are a number of future directions for research on Etomidate. One area of research is the development of new GABA-A receptor modulators that have fewer side effects than Etomidate. Another area of research is the use of Etomidate as a tool to study the role of GABA-A receptors in the regulation of sleep, memory, and anxiety. Finally, there is a need for more research on the long-term effects of Etomidate on the central nervous system.
Métodos De Síntesis
Etomidate is synthesized by the condensation reaction of 2-ethyl-1,3-hexanediol with 2-chloroethyl isocyanate, followed by the reaction with acetic anhydride and sodium acetate. The resulting product is then treated with sodium hydroxide to form the final product, Etomidate.
Aplicaciones Científicas De Investigación
Etomidate is widely used in scientific research as a tool to study the function of GABA-A receptors in the central nervous system. GABA-A receptors are the primary targets of Etomidate, and the drug binds to a specific site on the receptor to enhance the activity of the receptor. Etomidate has been used to study the role of GABA-A receptors in the regulation of sleep, memory, and anxiety.
Propiedades
Número CAS |
416899-96-2 |
|---|---|
Fórmula molecular |
C13H14ClNO3 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethoxy)ethyl]-5-methylindole-2,3-dione |
InChI |
InChI=1S/C13H14ClNO3/c1-9-2-3-11-10(8-9)12(16)13(17)15(11)5-7-18-6-4-14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
JSFVDXGUSNCYQL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOCCCl |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



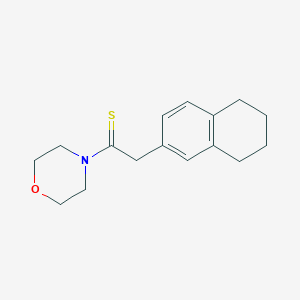

![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

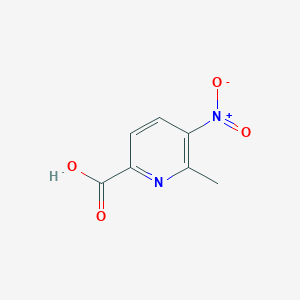
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

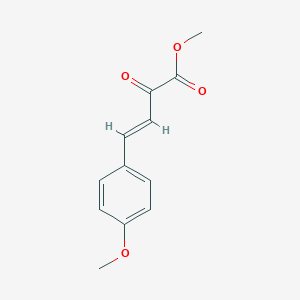
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
